1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one
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Overview
Description
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a pyrrolidine ring, and a sulfonyl phenyl group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrrolidine intermediates, followed by their coupling with the sulfonyl phenyl group under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole ring but differs in the side chains and functional groups.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Contains the benzodioxole ring with a different substitution pattern.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: Similar core structure with variations in the side chains.
Uniqueness
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one stands out due to its combination of the benzodioxole, pyrrolidine, and sulfonyl phenyl groups. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-15(2)29(25,26)19-6-3-16(4-7-19)11-22(24)23-10-9-18(13-23)17-5-8-20-21(12-17)28-14-27-20/h3-8,12,15,18H,9-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWIGZYZIBMZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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